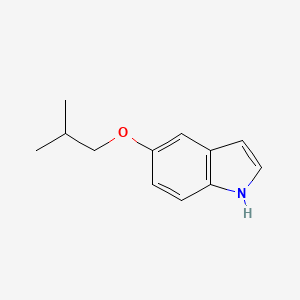

5-(2-甲基丙氧基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “5-(2-methylpropoxy)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis

The molecular structure of similar compounds often involves a combination of carbon, hydrogen, and oxygen atoms. For example, the compound “Propane, 2-methyl-1-propoxy-” has a molecular weight of 116.2013 and a chemical formula of C7H16O .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely. For instance, the hydrolysis of phosphinates and phosphonates, which are related to the compound , can take place under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, aminomethyl propanol is soluble in water and has about the same density as water . Another compound, “Propane, 2-methyl-1-propoxy-”, has a boiling point of 334.2±35.0 °C and a density of 0.969±0.06 g/cm3 .科学研究应用

绿色溶剂

“5-(2-甲基丙氧基)-1H-吲哚”,也称为5-(二甲基氨基)-2-甲基-5-氧代戊酸甲酯,作为一种可能的无毒替代品,已受到科学界和工业界的广泛关注,以替代常见的极性非质子溶剂 . 该化合物以商品名Rhodiasolv PolarClean出售 .

聚合物和共聚物的合成

该化合物广泛用于各种聚合物和共聚物的合成. 它已被用于开发水凝胶,水凝胶在药物递送、组织工程和伤口愈合中具有应用价值.

高性能材料的开发

“5-(2-甲基丙氧基)-1H-吲哚”基共聚物已被用于开发高性能材料,例如粘合剂、涂料和复合材料.

刺激响应型聚合物的合成

该化合物还被用于合成刺激响应型聚合物,刺激响应型聚合物在传感器、执行器和智能材料的开发中具有应用价值.

与生物大分子相互作用

据信“5-(2-甲基丙氧基)-1H-吲哚”通过氢键、静电相互作用和疏水相互作用与蛋白质和核酸等生物大分子相互作用. 这种相互作用会导致大分子构象和功能发生改变,从而导致各种生物效应.

生化和生理效应

“5-(2-甲基丙氧基)-1H-吲哚”已被证明具有多种生化和生理效应。 它已被证明能够在体外和体内抑制癌细胞的生长. 该化合物还已被证明具有抗炎和抗氧化特性. 它已被证明能够降低各种细胞类型中促炎细胞因子和活性氧的水平. “5-(2-甲基丙氧基)-1H-吲哚”还已被证明具有抗菌和抗真菌特性.

实验室实验的多功能性

在实验室实验中使用“5-(2-甲基丙氧基)-1H-吲哚”的主要优势之一是它的多功能性. 该化合物可用于合成各种聚合物和共聚物,这些聚合物和共聚物可根据特定应用进行定制.

开发新材料和技术的潜力

“5-(2-甲基丙氧基)-1H-吲哚”在科学研究中的应用,对于开发具有生物技术、制药和材料科学等领域各种应用的新材料和技术具有巨大潜力.

安全和危害

作用机制

Target of Action

It shares structural similarities with febuxostat , a non-purine selective inhibitor of xanthine oxidase (XO). XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO reduces the production of uric acid, which can be beneficial in conditions like gout .

Mode of Action

This inhibition could lead to a decrease in uric acid production .

Biochemical Pathways

If it acts similarly to febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid .

Pharmacokinetics

Febuxostat, a structurally similar compound, is rapidly absorbed when administered orally, with a median time to reach maximum plasma concentration of 05–13 hours . Febuxostat is metabolized via glucuronidation and oxidation, with only a small percentage of the dose being excreted unchanged via the kidneys .

Result of Action

If it acts similarly to febuxostat, it would result in significant decreases in serum and urinary uric acid concentrations and increases in serum and urinary xanthine concentrations .

属性

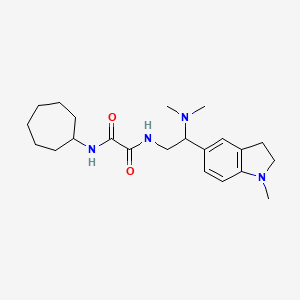

IUPAC Name |

5-(2-methylpropoxy)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSQGRDGLMYXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate](/img/structure/B2438688.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)

![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)

![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)

![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)